1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Scientific Research Applications
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptor This action blocks the receptors and prevents the binding of other agonists .
Biochemical Pathways
The antagonism of the 5-HT6 receptor has been found to increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory . This suggests that the compound could potentially provide effective treatment towards cognitive dysfunction associated with disorders like Alzheimer’s disease .
Pharmacokinetics
It’s important to note that a good pharmacokinetic profile implies favorable absorption and distribution, minimal unwanted side effects, and efficient excretion, which can contribute to the compound’s bioavailability .
Result of Action
The result of the compound’s action is an improvement in cognitive function in numerous animal models . This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other urea derivatives and piperidine-containing compounds. Similar compounds include:
- 1-Cyclohexyl-3-(piperidin-4-yl)urea
- 1-Cyclohexyl-3-((1-ethylpiperidin-4-yl)methyl)urea
- 1-Cyclohexyl-3-((1-methylpiperidin-3-yl)methyl)urea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its properties and interactions.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFPCVSJJBVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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